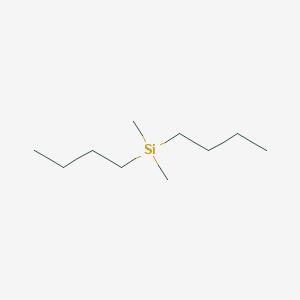

Silane, dibutyl dimethyl

Vue d'ensemble

Description

Silane, dibutyl dimethyl is a colorless and odorless liquid that is widely used as a cross-linking agent, coupling agent, and surface modifier. It is a highly reactive compound that can form strong covalent bonds with various substrates, including metals, ceramics, and polymers. Due to its unique properties, DBDMS has been extensively studied for its potential applications in various fields, including material science, nanotechnology, and biomedicine.

Applications De Recherche Scientifique

Photocatalytic Activation in Silyl Hydrides : Tetrabutylammonium decatungstate has been employed for photocatalytic activation of the Si−H bond in trisubstituted silanes, including dimethylphenylsilane, for hydrosilylation of electron-poor alkenes (Qrareya et al., 2015).

Nanocomposite Foams : Silane has been used to chemically bond polymer and organoclay in ethylene-vinyl acetate copolymer/ethylene-1-butene copolymer/organoclay nanocomposite foams, demonstrating an improvement in compression set property (Park et al., 2008).

Free Radical Conditions Reactivity : The radical-initiated reaction of (Me3Si)3SiH with a variety of sulfoxides, including reactions with dialkyl sulfoxides, has been explored (Chatgilialoglu & Ferreri, 2016).

Insertion Reactions with CO2 and Related Heteroallenes : Studies on the insertion reactions of methyl(N-morpholino)silanes with CO2 and related heteroallenes into the Si–N bond have been conducted, showing various product formations (Herbig et al., 2018).

Electrolytes for Lithium-Ion Batteries : Research on phenyl tris-2-methoxydiethoxy silane as an additive to PC-based electrolytes for lithium-ion batteries has shown its potential in suppressing co-intercalation of PC and forming a cross-polymerized network on the graphite surface (Xia et al., 2008).

Biological Reduction of Organosilicon Compounds : The yeast Trigonopsis variabilis has been shown to reduce a prochiral organosilicon ketone to a chiral alcohol with high enantiomeric purity, highlighting its application in biocatalysis (Fischer, 1996).

Silane Crosslinking of Polyolefins : Research on the silane crosslinking of polyolefins has investigated the role of the dibutyltin dilaurate catalyst in such systems (Toynbee, 1994).

Propriétés

IUPAC Name |

dibutyl(dimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24Si/c1-5-7-9-11(3,4)10-8-6-2/h5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSYBGWRTXFORQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](C)(C)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60296008 | |

| Record name | Silane, dibutyl dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

996-06-5 | |

| Record name | NSC106794 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, dibutyl dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diazene, bis[4-(bromomethyl)phenyl]-](/img/structure/B3059313.png)

![Acetamide, N-[4-(4-methoxybenzoyl)phenyl]-](/img/structure/B3059314.png)